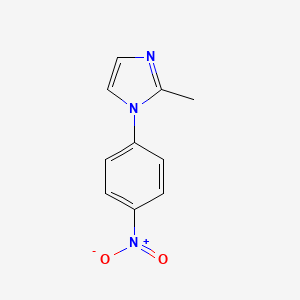

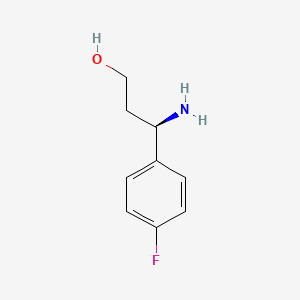

(r)-3-(4-Fluorophenyl)-beta-alaninol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a domino protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . Another study reported the preparation of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylene derivatives .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Separation Techniques

- Chromatographic Separation : The compound has been studied for its role in the separation of beta-alanine derivatives using high-performance liquid chromatography (HPLC). These studies have developed methods for the separation and analysis of diastereomers and enantiomers, which is crucial for the quality control of pharmaceuticals and the study of bioactive molecules (Yanqiang Chen et al., 2005).

Synthesis and Organic Chemistry

- Synthetic Applications : Research has focused on the synthesis and cyclization of N-fluorophenyl-β-alanines to produce derivatives with potential pharmacological activities. This includes the synthesis of dihydropyrimidinone, 4-carboxy-2-pyrrolidinone, and tetrahydropyridone derivatives, demonstrating the compound's utility in generating novel chemical entities (R. Vaickelionienė et al., 2006).

Bioremediation and Environmental Chemistry

- Bioremediation Studies : The compound and its derivatives have been explored for their environmental applications, particularly in the bioremediation of pollutants. For instance, fluorophenols, structurally related to (r)-3-(4-Fluorophenyl)-beta-alaninol, have been glucosylated by marine microalgae, demonstrating a potential pathway for the detoxification of environmental contaminants (K. Shimoda et al., 2010).

Pharmacology and Drug Development

- Drug Metabolism : The enzymatic glucuronidation of compounds structurally related to (r)-3-(4-Fluorophenyl)-beta-alaninol has been studied to understand their metabolism and elimination. Such studies are essential for the development of new drugs, as they provide insights into how drug candidates are processed in the body (A. Ghosal et al., 2004).

Material Science and Analytical Techniques

- Spectroscopy and Impurity Analysis : The analysis of pharmaceutical raw materials for impurities is crucial for ensuring the safety and efficacy of drugs. Studies have utilized molecular rotational resonance (MRR) spectroscopy to quantify isomeric and dehalogenated impurities in raw materials used in drug synthesis, highlighting the importance of precise analytical methods in pharmaceutical development (J. Neill et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the sirtuin1 enzyme (sirt1), which plays a crucial role in cellular processes such as aging, inflammation, and stress resistance .

Mode of Action

This inhibition leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

The inhibition of sirt1 and the subsequent overexpression of p53 suggest that this compound may influence pathways related to cell cycle regulation .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetic properties, causing relatively low toxicity .

Result of Action

The inhibition of sirt1 and the subsequent overexpression of p53 suggest that this compound may have a role in regulating cell cycle progression .

Action Environment

The action of ®-3-(4-Fluorophenyl)-beta-alaninol can be influenced by environmental factors. For instance, the outcomes of reactions involving similar compounds have been found to be restricted by the reaction environment .

Eigenschaften

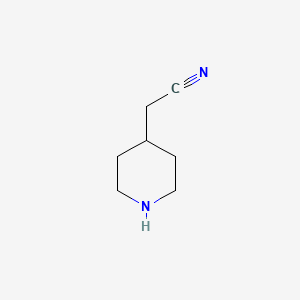

IUPAC Name |

(3R)-3-amino-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJPLYPJQZYBLI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436623 | |

| Record name | (r)-3-(4-fluorophenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

228422-47-7 | |

| Record name | (r)-3-(4-fluorophenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228422-47-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)